5-Bromo-6-chloro-1-methylpyridin-2(1H)-one
Description
Structural Significance of the Pyridinone Core in Organic and Medicinal Chemistry Research
The pyridinone ring is recognized as a "privileged scaffold" in drug discovery. nih.gov This distinction arises from its versatile structural features that allow it to interact with a wide array of biological targets. frontiersin.org The pyridinone core contains both a hydrogen bond donor (the N-H group, if unsubstituted) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling it to form strong and specific interactions within protein binding sites. nih.govnih.gov
This structural motif is also valued for its ability to act as a bioisostere for various functional groups, including amides, phenols, pyridines, and other nitrogen- or oxygen-containing heterocycles. nih.gov By replacing these groups with a pyridinone ring, chemists can modulate a molecule's properties, such as its polarity, lipophilicity, aqueous solubility, and metabolic stability, to optimize its drug-like characteristics. nih.govnih.gov The pyridinone scaffold is a core component in numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov For instance, pyridinone derivatives have been investigated as potent inhibitors of HIV-1 reverse transcriptase and influenza PA endonuclease. nih.gov
Overview of Halogenation Strategies within Pyridinone Synthesis
The introduction of halogen atoms to the pyridinone ring is a critical step in the synthesis of many functional molecules, creating key intermediates for further chemical transformations. nih.gov Halogenation of electron-deficient aromatic systems like pyridine (B92270) can be challenging compared to electron-rich arenes. nih.gov Direct electrophilic aromatic substitution on pyridine often requires harsh conditions and may lead to a mixture of products. nih.gov
Several strategies have been developed to achieve selective halogenation of pyridinone and pyridine scaffolds:
Direct Halogenation: Reagents like N-halosuccinimides (e.g., N-bromosuccinimide or NBS) are commonly used to introduce bromine or chlorine atoms onto the pyridinone ring. clockss.org The synthesis of the title compound, 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, is achieved by treating 6-chloro-1-methylpyridin-2(1H)-one with N-bromosuccinimide in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com
Pyridine N-Oxide Intermediates: Converting the pyridine nitrogen to an N-oxide activates the ring for electrophilic substitution, particularly at the 4-position. nih.gov The N-oxide can then be removed in a subsequent step.
Modern Synthetic Methods: More recent advancements include the development of novel reagents and reaction sequences for highly regioselective halogenation. chemrxiv.orgchemrxiv.org One such method involves the use of designed phosphine (B1218219) reagents that temporarily install a phosphonium (B103445) salt at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile. nih.govacs.org Another innovative approach utilizes the temporary transformation of pyridines into Zincke imine intermediates, which can then undergo highly regioselective halogenation under mild conditions. chemrxiv.org These methods are particularly valuable for the late-stage functionalization of complex molecules. nih.govchemrxiv.org
The presence of halogens, such as in this compound, provides synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. clockss.org
Historical Development of Substituted Pyridinone Chemistry and its Relevance to Contemporary Research
The history of pyridinone chemistry is intrinsically linked to the discovery and synthesis of its parent heterocycle, pyridine. Pyridine was first isolated in the 1840s by the Scottish scientist Thomas Anderson from the oil obtained by heating animal bones. wikipedia.orgacs.org Its benzene-like structure was later elucidated by Wilhelm Körner and James Dewar. wikipedia.orgacs.org
The first major synthetic routes to pyridine derivatives were developed in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, reported in 1881, provided a method for creating substituted pyridines from a β-keto acid, an aldehyde, and ammonia. wikipedia.orgacs.org Later, in 1924, the Chichibabin pyridine synthesis offered an industrial route using aldehydes and ketones in the presence of ammonia. wikipedia.orgacs.org
These foundational discoveries paved the way for the exploration of pyridinone chemistry. frontiersin.org Two primary synthetic approaches have been established for forming the pyridinone ring: the modification of a pre-existing pyridine or related six-membered ring, and the cyclocondensation of acyclic precursors. frontiersin.orgnih.gov The ongoing development of novel synthetic methodologies continues to be a major focus of contemporary research. researchgate.net Scientists aim to create more efficient and selective routes to access a wide diversity of substituted pyridinones. researchgate.netresearchgate.net This pursuit is driven by the need for new chemical entities in drug discovery and materials science, where compounds like this compound serve as crucial building blocks for creating molecules with novel properties and functions. chemimpex.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 960299-33-6 | chemicalbook.com |
| Molecular Formula | C₆H₅BrClNO | chemicalbook.com |
| Molecular Weight | 222.47 g/mol | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-5(10)3-2-4(7)6(9)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVRMDVWXDVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Chloro 1 Methylpyridin 2 1h One
Established Synthetic Routes to the Core Structure
The synthesis of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is primarily achieved through a few reliable and well-documented methods. These routes are characterized by their efficiency and control over the placement of the bromo, chloro, and methyl substituents on the pyridinone ring.
Direct Bromination of 6-Chloro-1-methyl-2(1H)-pyridinone using N-Bromosuccinimide (NBS)
A prominent and direct method for the synthesis of this compound involves the electrophilic bromination of 6-Chloro-1-methyl-2(1H)-pyridinone. chemicalbook.com This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent. The reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. chemicalbook.com
The process begins with the dissolution of the starting material, 6-Chloro-1-methyl-2(1H)-pyridinone, in the chosen solvent. To this solution, an equimolar amount of NBS is added. The reaction mixture is then stirred for a period, typically a few hours, to allow for the complete conversion of the starting material. chemicalbook.com Upon completion, the reaction is quenched, often with an aqueous solution of sodium bisulfite, to neutralize any remaining NBS. The desired product is then extracted from the reaction mixture using an organic solvent like ethyl acetate (B1210297). The combined organic layers are subsequently dried and concentrated to yield the crude product, which can be further purified by techniques such as silica (B1680970) gel flash column chromatography. chemicalbook.com This method has been reported to provide the target compound in good yields. chemicalbook.com
Table 1: Reaction Conditions for Direct Bromination
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
|---|
Sequential Halogenation and Methylation Strategies on Pyridinone Precursors
An alternative and highly versatile approach to the synthesis of this compound involves a stepwise introduction of the halogen and methyl groups onto a pyridinone precursor. This strategy allows for greater control over the regiochemistry of the final product and can be adapted to synthesize a variety of substituted pyridinones.
The synthesis often commences with a commercially available or readily synthesized pyridinone ring. The sequence of halogenation and methylation can vary depending on the desired outcome and the reactivity of the intermediates. For instance, the pyridinone ring can first be chlorinated, followed by bromination, and finally N-methylation. Alternatively, methylation could precede one or both halogenation steps. The choice of reagents and reaction conditions for each step is crucial to ensure high yields and selectivity.
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound is heavily reliant on the careful management of its precursor chemistry. This includes the regioselective introduction of halogen atoms and the subsequent or prior N-methylation of the pyridinone ring.
Regioselective Bromination of Pyridinone Rings
The regioselective bromination of pyridinone rings is a critical step in many synthetic routes to halogenated pyridinones. The position of bromination is influenced by the existing substituents on the ring and the choice of the brominating agent. In the context of synthesizing this compound from 6-Chloro-1-methyl-2(1H)-pyridinone, the electron-donating effect of the N-methyl group and the directing effect of the existing chloro substituent guide the incoming bromine atom to the C5 position. chemicalbook.com
Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice due to its mild and selective nature. researchgate.net Other reagents, such as tetrabutylammonium (B224687) tribromide (TBATB), have also been shown to be effective for the regioselective bromination of certain heterocyclic systems. nih.gov The reaction conditions, including solvent and temperature, play a significant role in controlling the regioselectivity of the bromination. researchgate.net
Introduction of Chlorine Substituents on Pyridinone Systems
The introduction of a chlorine atom onto the pyridinone ring is another key transformation. This can be achieved through various chlorinating agents, and the position of chlorination is dictated by the electronic properties of the pyridinone ring. The presence of a chlorine substituent can significantly influence the biological activity of the final molecule. researchgate.netnih.goveurochlor.org
In many synthetic strategies, a chlorinated pyridinone precursor is used as the starting material. The synthesis of these precursors can involve ring-opening chlorination of related heterocyclic systems or direct chlorination using reagents like N-chlorosuccinimide (NCS). elsevierpure.comnih.govmdpi.com The choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid unwanted side reactions.
N-Methylation and Derivatization Routes
N-methylation is a fundamental step in the synthesis of this compound. This transformation is typically carried out by treating a pyridinone precursor with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, and various metal-free methylating reagents. acs.orgrsc.orggoogle.com The reactivity of the pyridinone nitrogen towards methylation can be influenced by the electronic effects of the substituents already present on the ring. acs.org
Advanced Synthetic Protocols and Optimization
The synthesis of this compound typically originates from 6-chloro-1-methylpyridin-2(1H)-one. A common method involves the bromination of this precursor. chemicalbook.com The optimization of this synthesis is contingent on several factors, including the choice of solvent, the halogenating agent, and the reaction conditions.
Influence of Solvent Systems on Reaction Yield and Regioselectivity
The choice of solvent is critical in the synthesis of pyridinone derivatives, profoundly impacting reaction yield and regioselectivity. In the synthesis of this compound, N,N-dimethylformamide (DMF) is a commonly used solvent. chemicalbook.com For related heterocyclic syntheses, such as those for thiazolo[5,4-b]pyridines, both conventional and green solvents have been explored to optimize yields. researchgate.net Research into isoquinolinone synthesis has demonstrated that the solvent can dictate the chemoselectivity of the reaction, with different products being favored in different solvents like acetonitrile (B52724) versus hexafluoro-2-isopropanol. researchgate.net Protic solvents, particularly methanol, have been found to be efficient for the formation of certain pyridones, while binary mixtures like methanol:tetrahydrofuran (THF) also prove suitable. chemrxiv.org The strategic selection of a solvent system is therefore a key parameter in directing the reaction towards the desired product in high yield and purity.
Table 1: Effect of Solvent on Pyridinone Synthesis
| Solvent System | Reactants | Product | Key Observation | Reference |
|---|---|---|---|---|
| N,N-dimethylformamide (DMF) | 6-chloro-1-methylpyridin-2(1H)-one, N-Bromosuccinimide | This compound | Standard solvent for this specific bromination. | chemicalbook.com |
| Methanol | Silyl enol ether | 2-pyridone | Protic solvent proved most efficient for product formation. | chemrxiv.org |
| Methanol:Tetrahydrofuran (THF) (1:1) | Silyl enol ether | 2-pyridone | Suitable binary solvent mixture. | chemrxiv.org |
| Acetonitrile | o-alkenylbenzamide derivatives, PISA | 4-substituted isoquinolinone | Solvent-dependent chemoselectivity observed. | researchgate.net |
Selection and Optimization of Halogenating Reagents
For the synthesis of this compound, N-Bromosuccinimide (NBS) is a frequently employed brominating agent. chemicalbook.com The optimization of this step involves using an equimolar amount of NBS relative to the starting material, 6-chloro-1-methylpyridin-2(1H)-one. chemicalbook.com
In the broader context of pyridine (B92270) halogenation, various reagents are utilized. For instance, phosphorus tribromide has been used for the bromination of related pyridine derivatives. chemicalbook.com The development of designed phosphine (B1218219) reagents has enabled the selective halogenation of pyridines at the 4-position, a method that is also viable for late-stage halogenation of complex molecules. nih.gov For chlorination, reagents such as cyanuric chloride are used in sequential nucleophilic aromatic substitutions on related triazine rings, with the reaction's progress being temperature-dependent. nih.gov The choice of halogenating agent is crucial for achieving the desired regioselectivity and yield.
Reaction Temperature and Time Parameters in Synthetic Pathways
Reaction temperature and time are critical parameters that require careful optimization. The bromination of 6-chloro-1-methylpyridin-2(1H)-one to yield the target compound is typically conducted at room temperature for 2 hours. chemicalbook.com This indicates a relatively fast reaction under mild conditions.
In related syntheses, temperature can have a significant impact. For example, the synthesis of 6-Bromo-5-methyl-2-pyridinamine using phosphorus tribromide requires heating to 140°C for 6 hours. chemicalbook.com In other cases, reactions are monitored to determine the optimal duration; for instance, the synthesis of certain anilides was optimized by monitoring the reaction via NMR, which revealed that prolonged heating did not necessarily improve conversion rates. researchgate.net The synthesis involving cyanuric chloride demonstrates thermodependent sequential substitution, where each step requires a progressively higher temperature. nih.gov
Table 2: Reaction Conditions for Halogenated Pyridine Derivatives
| Product | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 6-chloro-1-methylpyridin-2(1H)-one, NBS | Room Temperature | 2 hours | 55% | chemicalbook.com |
Green Chemistry Considerations in Synthetic Design and Scale-Up
The principles of green chemistry are increasingly being integrated into synthetic design to minimize environmental impact. This includes the use of greener solvents and more efficient reaction conditions. For instance, research into the synthesis of thiazolo[5,4-b]pyridine (B1319707) heterocycles has explored the use of sabinene, a biomass-derived solvent, as a green alternative to conventional solvents. researchgate.net The study demonstrated that satisfactory yields could be achieved using this renewable solvent. researchgate.net One-pot syntheses, which reduce the number of steps and purification stages, are another key aspect of green chemistry. A one-pot method for producing pyridones from cyclopentenone building blocks has been developed, which is operationally simple, rapid, and proceeds under mild conditions. chemrxiv.org Such strategies are crucial for developing more sustainable synthetic routes.
Process Development and Scalability Assessments for Industrial Feasibility
The scalability of a synthetic method has been demonstrated for a one-pot pyridone synthesis, indicating its potential for larger-scale production. chemrxiv.org For industrial feasibility, reactions that utilize inexpensive precursors and have high yields are preferred. While some traditional pyridine syntheses suffer from low yields, they remain in use due to the low cost of the starting materials. wikipedia.org The development of efficient, high-yield, and scalable synthetic methods is a continuous goal in chemical manufacturing.
Advanced Spectroscopic and Analytical Characterization of 5 Bromo 6 Chloro 1 Methylpyridin 2 1h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR techniques) for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, ¹H-NMR provides precise information about the chemical environment of the hydrogen atoms.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound, recorded in DMSO-d₆, displays distinct signals that correspond to the different protons in the molecule. hmdb.ca The spectrum shows a singlet for the methyl group (N-CH₃) and two doublets for the aromatic protons on the pyridinone ring. hmdb.ca
Interactive Data Table: ¹H-NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
|---|---|---|---|
| H-3 | 6.42 | Doublet (d) | DMSO-d₆ |
| H-4 | 7.68 | Doublet (d) | DMSO-d₆ |
¹³C-NMR Spectroscopy: While experimental ¹³C-NMR data for this compound is not readily available in the reviewed literature, the expected chemical shifts can be inferred by examining related structures such as 1-methyl-2-pyridone. chemicalbook.com For 1-methyl-2-pyridone, the carbon signals appear at specific ppm values. The introduction of electron-withdrawing bromine and chlorine atoms in this compound would cause a downfield shift for the adjacent carbon atoms. The carbonyl carbon (C=O) is typically observed in the range of 160-170 ppm.
2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons (H-3 and H-4), while an HSQC spectrum would link each proton to its directly attached carbon atom.
High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Low-Resolution Mass Spectrometry (LRMS): Electrospray ionization (ESI) mass spectrometry in the positive mode for this compound shows two characteristic molecular ion peaks at m/z 222 and 224. hmdb.ca The presence of these two peaks with approximately equal intensity is indicative of the single bromine atom in the molecule, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule. The calculated exact mass of C₆H₅BrClNO allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Analysis: While detailed fragmentation analysis from GC-MS for this specific compound is not documented in the available sources, general fragmentation patterns for brominated and chlorinated aromatic compounds are known. nist.gov Common fragmentation pathways would likely involve the loss of the bromine or chlorine atom, or the carbonyl group (CO). The study of these fragmentation patterns provides valuable information about the compound's structure and stability.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific FT-IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure and data from similar compounds like 4-hydroxy-6-methylpyridin-2(1H)-one. researchgate.net
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Amide I) | ~1640-1680 | Carbonyl stretch, characteristic of the pyridinone ring. researchgate.net |
| C=C | ~1550-1620 | Aromatic ring stretching vibrations. |
| C-N | ~1200-1350 | Stretching vibration of the bond between carbon and nitrogen. |
| C-Cl | ~600-800 | Stretching vibration of the carbon-chlorine bond. |
The FT-IR spectrum would provide clear evidence for the presence of the carbonyl group, the aromatic ring, and the carbon-halogen bonds, thus confirming the key functional groups of the molecule.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. There is no published crystal structure for this compound in the reviewed literature. However, analysis of related structures, such as 4-hydroxy-6-methylpyridin-2(1H)-one, reveals that pyridinone rings tend to form planar structures that pack in layers, often stabilized by hydrogen bonding. researchgate.net In the case of this compound, which is a white crystalline solid, a similar planar ring structure is expected. hmdb.ca Intermolecular interactions in the crystal lattice would likely be governed by dipole-dipole interactions and van der Waals forces, influenced by the polar carbonyl group and the halogen substituents.
Advanced Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC) and Column Chromatography: The synthesis of this compound involves purification by silica (B1680970) gel flash column chromatography. hmdb.ca The use of a 20:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) as the eluent indicates that the compound is moderately polar. hmdb.ca TLC would be used to monitor the progress of the reaction and the effectiveness of the column chromatography separation, with the pure compound appearing as a single spot at a specific retention factor (R_f).
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to ensure good peak shape. researchgate.net This technique would be crucial for determining the purity of the synthesized compound with high accuracy.
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that many pyridine (B92270) derivatives are amenable to GC analysis, it is a viable technique for assessing the purity of this compound. miamioh.edu A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). miamioh.edunih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 6-chloro-1-methylpyridin-2(1H)-one |
| 1-methyl-2-pyridone |
| 4-hydroxy-6-methylpyridin-2(1H)-one |
| Dichloromethane |
| Ethyl acetate |
| Acetonitrile |
Computational and Theoretical Chemistry Studies of 5 Bromo 6 Chloro 1 Methylpyridin 2 1h One
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
The pyridinone ring is expected to be largely planar, a characteristic feature of aromatic systems. wikipedia.org However, the presence of bulky halogen substituents (bromine and chlorine) and a methyl group may introduce minor deviations from perfect planarity. The calculated bond lengths within the heterocyclic ring would reflect a degree of electron delocalization, intermediate between single and double bonds, which is characteristic of aromatic compounds. wikipedia.org The C=O bond of the pyridinone moiety will exhibit a distinct double bond character.
Energetically, DFT calculations can determine the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These energetic parameters are crucial for assessing the molecule's thermodynamic stability. Furthermore, the heat of formation can be calculated, providing a measure of the energy released or absorbed upon the formation of the compound from its constituent elements.
Table 1: Predicted Molecular Geometry Parameters for this compound (Representative Values) This data is illustrative and based on typical values for similar structures calculated using DFT methods.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C2=O8 | 1.23 |
| N1-C2 | 1.39 |
| N1-C6 | 1.38 |
| C5-Br12 | 1.89 |
| C6-Cl13 | 1.74 |
| N1-C7 | 1.47 |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 120.5 |
| N1-C2-C3 | 118.9 |
| C4-C5-Br12 | 119.2 |
| N1-C6-Cl13 | 117.8 |
| **Dihedral Angles (°) ** | |
| C6-N1-C2-C3 | ~0.0 |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be distributed over the electron-rich pyridinone ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely to be localized over the π-system of the ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms is anticipated to lower the energy of the LUMO, enhancing the molecule's electrophilic character. wuxiapptec.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Representative Values) This data is illustrative and based on typical values for similar structures calculated using DFT methods.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Prediction of Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.
For this compound, the MEP map would reveal a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles. The halogen atoms, while electronegative, can also exhibit regions of positive potential known as "sigma-holes," particularly for bromine, which can participate in halogen bonding. researchgate.net The hydrogen atoms of the methyl group and the pyridinone ring will show positive potential. The MEP map provides a visual guide to predicting the molecule's intermolecular interaction patterns. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can aid in the characterization and identification of molecules. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). rsc.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations would likely reveal π → π* and n → π* transitions associated with the pyridinone chromophore.
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT. rsc.org These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the molecular structure. The calculated frequencies would correspond to specific vibrational modes, such as the C=O stretching, C-H stretching of the methyl group, and vibrations involving the C-Br and C-Cl bonds.
Conformational Analysis and Tautomeric Considerations of the Pyridinone Ring System
The pyridinone ring system can, in principle, exist in different tautomeric forms. For this compound, the primary tautomer is the N-methylated pyridin-2-one form. However, its hydroxy-pyridine tautomer, 5-bromo-6-chloro-2-methoxypyridine, could also be considered. Computational studies can be employed to calculate the relative energies of these tautomers. mdpi.com It is highly probable that the pyridin-2-one form is significantly more stable due to the aromatic character of the ring and the strength of the C=O double bond.
Conformational analysis would primarily focus on the orientation of the methyl group attached to the nitrogen atom. While rotation around the N-C(methyl) bond is possible, the energy barrier for this rotation is expected to be low. The most stable conformation would likely have the methyl hydrogens staggered with respect to the adjacent bonds in the pyridinone ring to minimize steric hindrance.
Research Applications and Utility As a Chemical Building Block
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The construction of fused heterocyclic rings is a fundamental goal in the development of new therapeutic agents and functional materials. Halogenated pyridinones are frequently employed as precursors for such systems through intramolecular or intermolecular cyclization reactions. While direct examples naming 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one are often found within patent literature, the utility of analogous structures is well-documented in scientific publications. For instance, related bromo-pyridone intermediates are used in palladium-catalyzed Suzuki coupling reactions to build complex biaryl systems, which can then be subjected to further cyclization. A patent for N-methyl-2-pyridone compounds describes the synthesis of a complex 7H-pyrrolo[2,3-c]pyridin-7-one derivative starting from a bromo-substituted pyridinone, showcasing a key synthetic strategy where the bromine atom serves as the anchor point for building complexity. google.com Similarly, efficient methods for creating fused N-heterocyclic structures like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines often rely on multi-component reactions where a highly substituted, reactive pyridine (B92270) or pyridinone core is essential.
The differential reactivity between the C-Br and C-Cl bonds is critical. The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the C5 position while leaving the C6-chloro substituent intact for subsequent transformations. This stepwise approach is invaluable for the controlled assembly of intricate heterocyclic frameworks.
Development of Novel Pyridinone-Based Scaffolds and Derivatives
The development of new molecular scaffolds is central to drug discovery. This compound is an ideal starting material for generating libraries of novel pyridinone derivatives. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, effectively expanding the chemical space accessible from this single precursor.
A notable example in the broader class of pyridone inhibitors involves the synthesis of potent Bromodomain and Extra-Terminal Domain (BET) family inhibitors. In this work, a dihalogenated pyridone was synthesized and subsequently elaborated through Suzuki couplings to install aryl groups, leading to compounds with significant biological activity. Another study details the use of 5-bromo-2-methylpyridin-3-amine (B1289001) in Suzuki reactions with various arylboronic acids to produce a library of novel 5-aryl-pyridine derivatives. google.com This highlights a common and effective strategy where the bromo-pyridine core is used to generate chemical diversity. google.com The title compound, this compound, is perfectly suited for similar diversification efforts, enabling the rapid generation of new chemical entities for screening and development.
| Reaction Type | Position of Reactivity | Potential Introduced Group | Key Application |
|---|---|---|---|
| Suzuki Coupling | C5 (Bromine) | Aryl, Heteroaryl | Kinase Inhibitors, CGRP Antagonists |
| Buchwald-Hartwig Amination | C5 (Bromine) | Amines (Alkyl, Aryl) | CNS-active compounds, Ligand Synthesis |
| Sonogashira Coupling | C5 (Bromine) | Alkynyl | Molecular Probes, Material Science |
| Nucleophilic Aromatic Substitution | C6 (Chlorine) | Alkoxides, Amines | Scaffold Modification (post-coupling) |
Applications in Ligand Design for Coordination Chemistry and Catalysis
The 2-pyridinone moiety is an effective ligand for coordinating metal ions due to the presence of both a nitrogen atom and a carbonyl oxygen, which can act as a bidentate chelate. The specific compound, this compound, can be used to design more sophisticated ligands. The halogen atoms provide sites for further functionalization, allowing for the attachment of other coordinating groups to create multidentate ligands. These tailored ligands can then be used to form stable transition metal complexes with specific geometric and electronic properties. wikipedia.org
Research on halogen-substituted 2-hydroxypyridine/pyridone copper(II) complexes demonstrates that the nature of the halogen substituent influences the coordination mode and subsequent magnetic properties of the resulting complex. tandfonline.com For instance, complexes of the type [Cu(6-X-2-HOpy)2Cl2] (where X is a halogen) have been synthesized and studied. tandfonline.com The bromo- and chloro-substituents on the title compound can influence the electronic properties of the pyridinone ring, thereby modulating the strength of the metal-ligand bond.
Furthermore, palladium(II) complexes featuring pyridine-based ligands are known to be effective catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By using this compound to create novel ligands, it is possible to develop new catalysts with enhanced activity or selectivity for various organic transformations. nih.govrsc.org The stability and tunable nature of pyridinone-metal complexes make them attractive candidates for applications in homogeneous catalysis. unimi.it
Strategic Intermediate in Fragment-Based Approaches for Chemical Probe Development
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Successful fragment hits are then optimized and grown into more potent, drug-like molecules.
Due to its relatively small size and the presence of two halogen atoms which can serve as vectors for chemical elaboration, this compound is an excellent candidate for use in FBDD. It can either be part of a fragment screening library itself or, more commonly, serve as a strategic intermediate for the rapid elaboration of a confirmed fragment hit. For example, a research campaign to discover novel BET bromodomain inhibitors began with a two-dimensional NMR fragment screen that identified a simple phenylpyridazinone hit. This initial fragment was then optimized using structure-based design, leading to potent pyridone inhibitors. This process often involves synthesizing analogues with different substitution patterns, a task for which a versatile building block like this compound is ideal. The bromine atom, in particular, is a key feature in "sociable" fragments, as it provides a reliable handle for well-established reactions like Suzuki coupling to grow the fragment into an adjacent binding pocket.
| FBDD Stage | Role of this compound | Key Feature Utilized |
|---|---|---|
| Fragment Library Construction | As a core scaffold for a set of fragments. | Halogen atoms provide vectors for future growth. |
| Hit Elaboration | As a starting material to synthesize analogues of a primary hit. | C5-Bromine for reliable cross-coupling (e.g., Suzuki). |
| Lead Optimization | Allows for systematic exploration of Structure-Activity Relationships (SAR). | Differential reactivity of Br vs. Cl allows sequential modification. |
Contributions to Synthetic Methodology Development for Halogenated Pyridinones
The presence of two different halogen atoms on the pyridinone ring makes this compound an excellent substrate for the development of new synthetic methodologies. A key challenge in organic synthesis is achieving site-selectivity in molecules with multiple reactive centers. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond towards catalytic systems (e.g., palladium or copper catalysts) allows for the development of selective and sequential cross-coupling reactions.
Chemists can exploit these differences to first perform a reaction at the more reactive C-Br bond, such as a Suzuki or Sonogashira coupling, while leaving the C-Cl bond untouched. The resulting product, now containing a new substituent at the C5 position and still retaining the chlorine at C6, can be subjected to a second, distinct reaction under different conditions to modify the C6 position. This stepwise approach provides a powerful and controlled route to tri-substituted pyridinones that would be difficult to access otherwise. This strategy is critical for building molecular complexity in a planned and efficient manner, and this particular dihalopyridinone serves as an ideal model system for refining such selective functionalization protocols. researchgate.net
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis of pyridinone derivatives typically involves halogenation and alkylation steps. For example, a two-step approach could include:
Bromination/Chlorination : Using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions (e.g., DCM at 0–25°C) to introduce halogens regioselectively .
Methylation : Employing methyl iodide (CH₃I) with a strong base (e.g., NaH in DMF) to install the methyl group at the 1-position .
Optimization : Reaction yield can be improved by controlling stoichiometry (e.g., 1.2 equivalents of CH₃I), inert atmosphere (N₂/Ar), and purification via column chromatography with gradients like CH₂Cl₂/MeOH (99:1) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and methyl group placement. For example, the methyl group in 1-methylpyridin-2(1H)-one derivatives typically resonates at δ ~3.3–3.5 ppm in ¹H NMR .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₆H₄BrClNO requires m/z 243.89) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, confirming bond angles and halogen positions. This is essential for verifying regioselectivity in asymmetric halogenation .
Advanced: How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Solvent Correction : Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) in the same solvent (e.g., DMSO-d₆ vs. gas phase) .
- Tautomer Analysis : Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in pyridinones) .
- Dynamic NMR : Identify rotational barriers (e.g., hindered methyl group rotation) causing peak splitting .
Advanced: What strategies resolve regioselectivity challenges during functionalization of this compound?
Answer:
Regioselectivity in further derivatization (e.g., Suzuki couplings) depends on halogen reactivity and steric effects:
- Directing Groups : The carbonyl group at position 2 directs electrophilic substitution to position 5 or 6. Bromine at position 5 may deactivate the ring, favoring reactions at position 6 .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, the bromine atom’s electron-withdrawing effect may lower electron density at adjacent positions .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential halogenated volatile byproducts .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
Advanced: How can computational models predict the reactivity of this compound in biological systems?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets). The pyridinone ring’s planarity and halogen positions influence binding affinity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over time (e.g., 100-ns trajectories) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~1.8 suggests moderate membrane permeability) .
Advanced: What analytical methods resolve contradictions in crystallographic data for halogenated pyridinones?
Answer:
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning in crystals caused by halogen-heavy structures .
- Hirshfeld Surface Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., Br⋯Cl contacts) that may distort unit cell parameters .
- Synchrotron Radiation : High-flux X-rays (e.g., Diamond Light Source) improve resolution for low-quality crystals .
Basic: What are the key reactivity trends of this compound in cross-coupling reactions?
Answer:
- Suzuki-Miyaura : Bromine at position 5 reacts preferentially over chlorine due to lower C-Br bond dissociation energy (~70 kcal/mol vs. ~85 kcal/mol for C-Cl) .
- Buchwald-Hartwig : The methyl group at position 1 sterically hinders amination at adjacent positions, favoring reactions at position 6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
